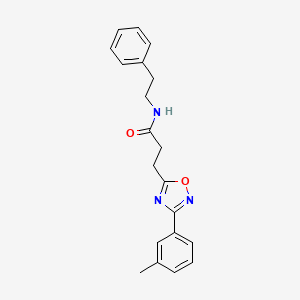
N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. By inhibiting PDE4, N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis (cell death) in cancer cells, leading to a decrease in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, one limitation is that N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
Further research is needed to determine the safety and efficacy of N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in humans. In addition, future studies could investigate the potential therapeutic applications of N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in other diseases, such as autoimmune disorders and infectious diseases. Finally, the development of more potent and selective PDE4 inhibitors could lead to the discovery of new drugs with improved therapeutic properties.
Métodos De Síntesis
N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multistep process involving the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate and further reaction with phenethylamine. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-phenethyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-6-5-9-17(14-15)20-22-19(25-23-20)11-10-18(24)21-13-12-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEECYOHZADCJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

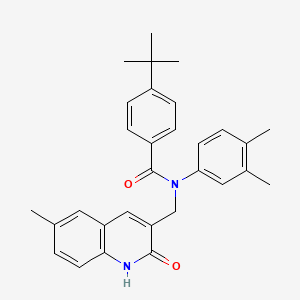
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
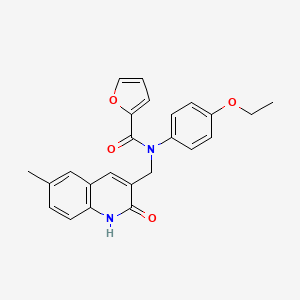
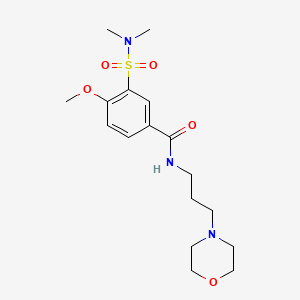
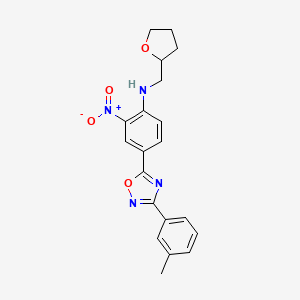

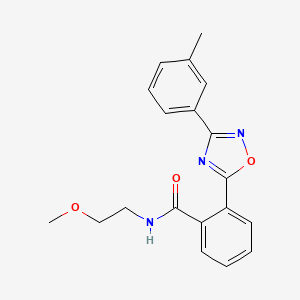




![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)